molecular formula C18H21N5 B3913096 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3913096
M. Wt: 307.4 g/mol
InChI Key: IKAOAZGOOQVYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine, also known in research circles as C25-140, is a first-in-class small-molecule inhibitor identified for its specific disruption of the TNF receptor-associated factor 6 (TRAF6) and E2-conjugating enzyme Ubc13 interaction . This mechanism is critical in autoimmune and chronic inflammatory disease research, as the TRAF6-Ubc13 complex generates Lys63-linked ubiquitin chains essential for propagating signal transduction in the canonical NF-κB pathway . By inhibiting this E3 ligase activity, the compound effectively impedes NF-κB activation downstream of various immune and inflammatory signaling pathways, including those engaged by the T-cell receptor, IL-1β, and Toll-like receptors . Preclinical studies demonstrate that C25-140 ameliorates inflammation and improves disease outcomes in mouse models of autoimmune pathologies, such as psoriasis and rheumatoid arthritis, highlighting its value as a chemical probe for studying the ubiquitin system's impact on immune signaling . This compound is characterized as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) . It is supplied as a solid and should be stored tightly sealed in a cool, well-ventilated area . This product is intended for laboratory chemicals and the manufacture of substances exclusively. It is strictly for research and development use only and is not intended for human or veterinary use .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-14-19-20-17-7-8-18(21-23(14)17)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAOAZGOOQVYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters to form the triazolopyridazine core. The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has been studied for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: It is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes and receptors, modulating their activity. The benzylpiperidine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels.

Comparison with Similar Compounds

PDE4 Inhibitors: Triazolo[4,3-b]pyridazine Derivatives

Example Compound : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)

  • Structural Differences :
    • Position 3: 2,5-Dimethoxyphenyl group (vs. methyl in the target compound).
    • Position 6: Methoxy-tetrahydrofuran-phenyl moiety (vs. 4-benzylpiperidinyl).
  • Functional Impact :
    • The dimethoxy and methoxy-tetrahydrofuran groups enhance PDE4 isoform selectivity (IC50 < 10 nM for PDE4A).
    • The benzylpiperidine in the target compound may reduce PDE4 affinity but improve CNS penetration due to increased lipophilicity.

BRD4 Bromodomain Inhibitors

Example Compound : 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., Compound 5)

  • Structural Differences :
    • Position 6: Varied substituents (e.g., indole-ethylamine in Compound 7: N-[2-(1H-indol-3-yl)ethyl]-3-methyl derivative) .
  • Functional Impact :
    • Indole-ethylamine groups in BRD4 inhibitors improve binding to acetyl-lysine recognition sites (IC50 ~ 0.5–2 µM).
    • The benzylpiperidine in the target compound may reduce BRD4 affinity but increase metabolic stability compared to indole-based analogs.

GABA-A Receptor Agonists

Example Compound : TPA023 (7-tert-butyl-6-(2-ethyl-triazolylmethoxy)-3-(2-fluorophenyl) derivative)

  • Structural Differences :
    • Position 3: 2-Fluorophenyl (vs. methyl).
    • Position 6: Ethyl-triazolylmethoxy group (vs. benzylpiperidinyl).
  • Functional Impact :
    • Bulky substituents (tert-butyl, fluorophenyl) confer selectivity for α2/α3 GABA-A subtypes (anxiolytic activity without sedation).
    • The target compound’s benzylpiperidine may lack GABA-A subtype specificity but could modulate other CNS targets.

Androgen Receptor (AR) Inhibitors

Example Compound : AZD3514 (3-trifluoromethyl-6-(4-acetylpiperazinyl) derivative)

  • Structural Differences :
    • Position 3: Trifluoromethyl (vs. methyl).
    • Position 6: Acetylpiperazinyl (vs. benzylpiperidinyl).
  • Functional Impact :
    • The trifluoromethyl group enhances AR binding (IC50 < 100 nM), while acetylpiperazine improves solubility.
    • The target compound’s methyl group and benzylpiperidine may reduce AR affinity but increase off-target kinase interactions.

Key Structural-Activity Relationship (SAR) Insights

Position Substituent in Target Compound Analog Substituents (Examples) Biological Impact
3 Methyl Trifluoromethyl (AZD3514) , 2-Fluorophenyl (TPA023) Methyl reduces electron-withdrawing effects, potentially lowering target affinity but improving metabolic stability.
6 4-Benzylpiperidinyl Methoxy-tetrahydrofuran (Compound 18) , Indole-ethylamine (Compound 7) Benzylpiperidine balances lipophilicity and solubility, favoring CNS penetration over PDE4/BRD4 selectivity.

Biological Activity

6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound categorized under triazolopyridazines. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure comprises a triazolopyridazine core fused with a benzylpiperidine moiety, which enhances its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The triazolopyridazine core can modulate enzyme and receptor activities, while the benzylpiperidine moiety enhances selectivity and binding affinity. This interaction leads to various biological effects such as:

  • Antimicrobial Effects : The compound exhibits significant antibacterial and antifungal properties.
  • Cytotoxicity : It has shown moderate cytotoxicity against various cancer cell lines.
  • Neurological Applications : Potential therapeutic applications in treating neurological disorders are being explored.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound. For instance:

  • A study on triazolo-pyridazine derivatives indicated that certain compounds exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 µM to 2.73 µM .
  • The mechanism of action involved inducing apoptosis in cancer cells and disrupting the cell cycle.

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructureTBDAntimicrobial, Cytotoxic
Compound 12eSimilar structure1.06 (A549)Cytotoxic against cancer cell lines
Compound 13bSimilar structure0.09 (c-Met kinase)Enzymatic potency

Case Study 1: Anticancer Activity

In a recent study focused on triazolo-pyridazine derivatives, it was found that compound 12e demonstrated significant anticancer activity with IC50 values of 1.06 µM against A549 cells. The study highlighted that the compound could induce late apoptosis and cell cycle arrest in the G0/G1 phase .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial properties of related compounds indicated that derivatives of triazolopyridazines displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Q & A

Q. What are the standard synthetic routes for 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step protocols:

  • Core Formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol at 80°C with catalysts like FeCl₃) to form the triazolopyridazine core .
  • Substituent Introduction : The 4-benzylpiperidin-1-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 6-chloro-triazolopyridazine with 4-benzylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is used to isolate the product .

Q. What structural features contribute to the compound’s stability and crystallinity?

  • Planar Bicyclic Core : The fused triazole-pyridazine system adopts a planar conformation, stabilized by intramolecular C–H⋯N hydrogen bonding .
  • Intermolecular Interactions : π–π stacking between aromatic rings and C–H⋯N hydrogen bonds in the crystal lattice enhance stability. Dimers formed via π–π interactions are common in crystalline states .
  • Substituent Effects : The methyl group at position 3 and benzylpiperidine moiety at position 6 reduce steric strain, favoring ordered packing .

Q. What analytical methods are critical for characterizing this compound?

  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π–π stacking distances of 3.5–3.8 Å) .
  • NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR: δ 2.35 ppm for methyl group, δ 3.60–4.10 ppm for piperidine protons) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 336.2) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address limitations like low yields or harsh conditions?

  • One-Pot Strategies : Use iodobenzene diacetate (IBD) in dichloromethane for oxidative cyclization, reducing steps and improving yields (e.g., from 45% to 78%) .
  • Solvent Optimization : Replace toxic solvents (e.g., Br₂/AcOH) with eco-friendly alternatives like MeCN/H₂O mixtures .
  • Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups under milder conditions (40–60°C) .

Q. What structure-activity relationship (SAR) strategies enhance PDE4 or kinase inhibition?

  • Critical Substituents :

    Substituent PositionRoleExample Improvement
    6-(4-Methoxy-3-oxyaryl)Enhances PDE4A affinity (IC₅₀: 2 nM vs. 15 nM for unsubstituted)
    3-Methyl GroupReduces off-target activity (e.g., 10-fold selectivity over PDE3)
  • Docking Studies : Align the triazolopyridazine core with PDE4’s hydrophobic clamp (e.g., Val127, Leu319) to improve binding .

Q. How do crystallographic studies inform target engagement (e.g., BRD4 or AR inhibition)?

  • Binding Mode Analysis : Crystal structures (e.g., PDB: 7YQ9) show the triazolopyridazine core occupies the acetyl-lysine binding pocket of BRD4, forming hydrogen bonds with Asn140 and π-cation interactions with Arg98 .
  • Substituent Optimization : The 4-benzylpiperidine group extends into the ZA channel of BRD4, improving residence time (e.g., Kd: 1.2 µM → 0.3 µM with bulkier substituents) .

Q. How can researchers resolve discrepancies in biological activity across derivatives?

  • Data Triangulation :
    • Compare IC₅₀ values across isoforms (e.g., PDE4A vs. PDE4D) to identify isoform-specific trends .
    • Validate cytotoxicity (e.g., MTT assays on HeLa cells) against structural analogs (e.g., 6-chloro vs. 6-bromo derivatives) .
  • Electron-Withdrawing Groups : Chlorine at position 6 increases electrophilicity, enhancing kinase inhibition (e.g., c-Met IC₅₀: 0.8 µM vs. 2.5 µM for methyl) .

Methodological Recommendations

  • Contradiction Analysis : When SAR data conflicts (e.g., a substituent improves potency in PDE4 but reduces it in BRD4), conduct free-energy perturbation (FEP) simulations to quantify binding energy contributions .
  • Crystallization Protocols : Use vapor diffusion with 20% PEG 3350 and 0.1 M HEPES (pH 7.5) for high-resolution protein-ligand structures .
  • Biological Assays : Pair enzymatic assays (e.g., PDE4 inhibition) with cell-based readouts (e.g., cAMP accumulation) to confirm functional activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

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